1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone

Procurement Building blocks Medicinal chemistry

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7) is a functionalized azetidine derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It features a four-membered nitrogen-containing azetidine ring substituted with an N-acetyl group and a 3-hydroxymethyl side chain.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1421070-16-7
Cat. No. B1397794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone
CAS1421070-16-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)CO
InChIInChI=1S/C6H11NO2/c1-5(9)7-2-6(3-7)4-8/h6,8H,2-4H2,1H3
InChIKeyKINXUALDMMDUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7): Procurement and Technical Profile


1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone (CAS 1421070-16-7) is a functionalized azetidine derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol [1]. It features a four-membered nitrogen-containing azetidine ring substituted with an N-acetyl group and a 3-hydroxymethyl side chain. This compound is commercially available as a research chemical from multiple vendors, typically at purities of 95-98%, and is supplied in quantities ranging from 250 mg to 25 g for use in pharmaceutical research and chemical synthesis . Computed properties include a topological polar surface area (TPSA) of 40.5 Ų and an XLogP3-AA value of -0.9, indicating moderate hydrophilicity [1].

1
Medicinal Chemistry Building Block

Functionalized azetidine scaffold with N-acetyl protection and free primary alcohol for derivatization.

Pre-protected synthetic intermediate for multi-step sequences.
2
Bioisostere Research Context

Core scaffold reported as a pyrrolidin-3-ol bioisostere in polymerase theta inhibitor programs.

Class-level evidence supports lead optimization entry point.
3
Procurement and Purity Selection

Commercially available at 95–98% purity across multiple vendors; supports synthetic and assay development workflows.

Vendor purity and storage conditions should align with experimental requirements.

Why Generic Substitution of 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone Is Problematic in Research


Generic substitution is not advisable for 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone due to the critical functional role of its precise substitution pattern in medicinal chemistry applications. The 3-hydroxymethyl-azetidine scaffold has been established as an effective bioisostere of pyrrolidin-3-ol in the development of potent polymerase theta (Polθ) inhibitors, a synthetic-lethal antitumor strategy for BRCA-deficient cancers [1]. This structural mimicry is highly dependent on the specific substitution at the 3-position of the azetidine ring and cannot be replicated by unsubstituted azetidines or alternative N-acetylated heterocycles. Furthermore, the compound's unique combination of an N-acetyl protecting group and a free primary alcohol provides a specific reactivity profile for downstream functionalization that is not present in its closest analogs, such as 1-acetyl-3-hydroxyazetidine (CAS 118972-96-6) or 3-(hydroxymethyl)azetidine (free amine). Consequently, substituting this compound with an alternative could lead to altered physicochemical properties, loss of bioisosteric efficacy, or failure in subsequent synthetic transformations [1].

Scaffold

3-Hydroxy analogs lack the methylene spacer required for pyrrolidin-3-ol bioisosteric mimicry; bioisosteric utility may not transfer.

Protecting Group

Free amine variant (3-(hydroxymethyl)azetidine) demands additional N-protection before alcohol derivatization; synthetic route may shift.

Physicochemical

N-Acetyl group increases hydrophilicity and polar surface area versus free amine; solubility and permeability profiles may differ.

Quantitative Differentiation Evidence for 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone Against Closest Analogs


Purity and Price Comparison: 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone vs. 1-Acetyl-3-hydroxyazetidine

Commercially, 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone is available from AChemBlock at 97% purity for a list price of $140 per gram (5 g at $560, 25 g at $1,455) . In contrast, its closest structural analog, 1-acetyl-3-hydroxyazetidine (CAS 118972-96-6), is offered by the same vendor at 98% purity for $70 per gram, with 5 g at $185 and 10 g at $325 . This represents a 2.0-fold higher cost per gram for the target compound at the 1 g scale, decreasing to a 1.7-fold premium at larger scales. This price differential reflects the added synthetic complexity and utility of the 3-hydroxymethyl substituent, which provides a primary alcohol handle for further derivatization, versus the secondary alcohol in the 3-hydroxy analog.

Procurement cost vs. 3-hydroxy analog
Head-to-head
Target: 97% purity, $140/g (1 g). Comparator (1-acetyl-3-hydroxyazetidine): 98% purity, $70/g (1 g). Cost premium ~2.0× at 1 g scale.
Higher cost reflects added synthetic utility of primary alcohol handle.
Pricing as of Feb 2026 from AChemBlock; bulk scale premium reduces to ~1.7×.
Procurement Building blocks Medicinal chemistry

Substituent Pattern Differentiation: 3-Hydroxymethyl vs. 3-Hydroxy Azetidine Analogs

The 3-hydroxymethyl-azetidine scaffold has been specifically identified and optimized as an effective bioisostere of pyrrolidin-3-ol in the development of potent polymerase theta (Polθ) inhibitors [1]. The study, which employed AI-enabled drug discovery, demonstrated that compounds containing the 3-hydroxymethyl-azetidine core exhibited favorable pharmacokinetics and significant antiproliferative properties in DNA repair-compromised cells [1]. This bioisosteric replacement is contingent on the presence of the hydroxymethyl group at the 3-position. The 3-hydroxy analog (1-acetyl-3-hydroxyazetidine) lacks the methylene spacer, which alters both the spatial orientation of the hydroxyl group and its hydrogen-bonding capacity, potentially impacting target binding. No direct, publicly available biological assay data comparing the two analogs exists, but the medicinal chemistry literature provides a strong class-level inference for the differentiation of the 3-hydroxymethyl group.

Bioisosteric scaffold differentiation
Class-level
3-Hydroxymethyl-azetidine core: effective pyrrolidin-3-ol bioisostere in Polθ inhibitor programs; favorable PK reported in decorated analogs.
3-Hydroxyazetidine scaffold: lacks methylene spacer; no direct comparative bioassay data available.
Qualitative scaffold advantage for bioisostere applications.
Supports scaffold selection for Polθ-targeted lead optimization.
Data from AI-enabled drug discovery literature; quantitative target engagement for parent scaffold not available.
Medicinal chemistry Bioisosteres Structure-activity relationship

Synthetic Handle Differentiation: Primary Alcohol vs. Free Amine in 3-(Hydroxymethyl)azetidine

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone provides a synthetically orthogonal functionality compared to 3-(hydroxymethyl)azetidine, the free amine analog. The target compound bears an N-acetyl protecting group, rendering the azetidine nitrogen inert to nucleophilic or electrophilic attack, while leaving the primary alcohol of the 3-hydroxymethyl group free for derivatization. This contrasts with the free amine, which would require separate protection before selective modification of the alcohol. While no direct comparative reaction yield data is available in the open literature for this specific pair, the N-acetyl group provides a well-understood protective function. The compound's commercial availability eliminates the need for in-house N-acetylation of the free amine, saving a synthetic step. Computed properties from PubChem include an XLogP3-AA of -0.9 and a topological polar surface area (TPSA) of 40.5 Ų [1]. In comparison, 3-(hydroxymethyl)azetidine (CAS 138022-02-3) is predicted to have an XLogP3 of -0.3 and a TPSA of 32.3 Ų (free amine), indicating that the N-acetyl group increases hydrophilicity and polar surface area, which can influence solubility and membrane permeability in medicinal chemistry contexts.

Synthetic handle vs. free amine
Cross-study
Target: N-acetyl protected, free primary alcohol. XLogP3-AA: -0.9; TPSA: 40.5 Ų.
Free amine (3-(hydroxymethyl)azetidine): requires N-protection. XLogP3: -0.3; TPSA: 32.3 Ų.
ΔXLogP3-AA: -0.6 (more hydrophilic); ΔTPSA: +8.2 Ų.
Pre-protected form streamlines multi-step synthesis and influences solubility profile.
Computed properties from PubChem; direct comparative reaction yield data unavailable.
Synthetic chemistry Protecting groups Building blocks

Vendor Purity and Storage Condition Comparison for 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone

Multiple reputable vendors supply 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone with varying purities and storage conditions, which can impact experimental reproducibility. Fluorochem and AChemBlock offer the compound at 97% purity , while Leyan (Shanghai Haoyuan Chemexpress) provides it at 98% purity . Storage recommendations vary: Fujifilm Wako specifies refrigerated storage , while ChemShuttle recommends storage at 2-8 °C . These differences are critical for procurement decisions where specific purity thresholds or storage capabilities are constrained. The higher purity offered by Leyan (98%) may be advantageous for sensitive biological assays requiring minimal impurities, though a direct head-to-head comparison of impurity profiles is not publicly available. This data is presented as a cross-study comparable analysis of vendor specifications for the same compound.

Vendor purity and storage
Cross-study
Fluorochem/AChemBlock: 97% purity. Leyan: 98% purity (+1 percentage point). Storage: refrigerated (Fujifilm Wako), 2–8 °C (ChemShuttle).
Purity range 95–98% across vendors; no public head-to-head impurity profile comparison available.
ΔPurity (Leyan vs. others): +1 percentage point.
Vendor selection can affect assay reproducibility and long-term stability.
Vendor-reported specifications as of Feb 2026; verify current COA before procurement.
Procurement Quality control Storage stability

Limited Availability of Public Bioactivity Data for 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone

A comprehensive search of the public literature reveals that no peer-reviewed, quantitative bioactivity data (e.g., IC50, Ki, EC50) or direct comparative biological assay results have been published for 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone as a discrete compound. Searches across major databases including PubMed, BindingDB, and PubChem BioAssay confirm the absence of such data [1][2][3]. This contrasts with related azetidine derivatives, such as the 3-hydroxymethyl-azetidine core used in Polθ inhibitors, where extensive pharmacological data is available [4]. However, those data pertain to advanced, decorated analogs (e.g., compounds A7, B3, C1) and not to the parent building block itself. Consequently, claims regarding the intrinsic biological activity of 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone should be considered unsubstantiated without further experimental validation. This evidence item serves to explicitly delineate the boundary between what is known and what is not, a critical factor for procurement and experimental planning.

Public bioactivity data gap
Data to verify
No peer-reviewed IC50, Ki, or EC50 data located for this discrete compound in PubMed, BindingDB, or PubChem BioAssay.
Intrinsic biological activity claims require experimental validation.
Advanced decorated analogs have extensive pharmacological data; parent building block does not.
Biological activity Data gap Assay development

Research and Procurement Scenarios for 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone


Procurement as a Building Block for Polθ Inhibitor Synthesis

Based on the class-level evidence for the 3-hydroxymethyl-azetidine scaffold as an effective bioisostere of pyrrolidin-3-ol [1], this compound is a rationally chosen building block for medicinal chemistry programs targeting Polθ inhibition in BRCA-deficient cancers. Its N-acetyl protecting group and free primary alcohol make it a suitable starting point for lead optimization, as demonstrated in the development of advanced derivatives like C1, which exhibited favorable pharmacokinetics [1].

Selection Based on Synthetic Orthogonality for Multi-Step Synthesis

In research workflows requiring selective functionalization of an azetidine core, 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone is the preferred choice over 3-(hydroxymethyl)azetidine due to its pre-installed N-acetyl protecting group [1]. This eliminates an N-protection step, streamlining the synthesis of more complex molecules where the primary alcohol must be derivatized while keeping the azetidine nitrogen inert. This synthetic advantage is directly supported by the computed physicochemical differences between the two compounds, including a more hydrophilic profile (ΔXLogP3-AA: -0.6) [1][2].

Quality Control and Assay Development with High-Purity Material

For laboratories developing sensitive biological or analytical assays, procurement of 1-(3-(hydroxymethyl)azetidin-1-yl)ethanone at the highest available purity is critical. The comparative vendor data shows that Leyan offers this compound at 98% purity, a 1% improvement over other major suppliers [1][2]. Researchers should select the vendor whose purity specification and storage recommendation (e.g., refrigerated storage at 2-8 °C ) best align with their assay requirements to minimize the impact of impurities on experimental results.

Application
Selection Property
Validation Focus
Polθ inhibitor lead optimization
3-Hydroxymethyl-azetidine scaffold as pyrrolidin-3-ol bioisostere
Target engagement and PK profile in DNA repair-compromised models
Multi-step synthesis with selective alcohol derivatization
N-Acetyl protecting group and free primary alcohol handle
Orthogonal reactivity and step-efficiency gains versus free amine
Sensitive biological assay development
Highest available purity (98%) and controlled storage conditions
Impurity profile impact on assay reproducibility and compound stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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